![molecular formula C16H15N3S B11729338 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)
2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile is an organic compound with the molecular formula C16H15N3S This compound is known for its unique structural properties, which include a thiophene ring, a dimethylamino group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism of action of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The compound can engage in π-π interactions and hydrogen bonding with various biomolecules, influencing their function. The presence of the dimethylamino group allows for potential interactions with nucleophilic sites, while the thiophene ring can participate in electron transfer processes .
類似化合物との比較
Similar Compounds
2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile: A closely related compound with similar structural features.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another compound with a dimethylamino group and a conjugated system.
Uniqueness
The uniqueness of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile lies in its combination of a thiophene ring, a dimethylamino group, and a carbonitrile group. This combination imparts distinct electronic and structural properties, making it valuable for various applications in materials science and organic synthesis .
特性
分子式 |
C16H15N3S |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
2-[3-[4-(dimethylamino)phenyl]prop-2-enylideneamino]thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3 |
InChIキー |
XYMBBTKJKCCZMT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11729256.png)
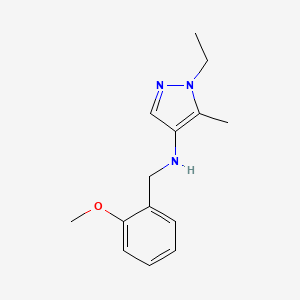

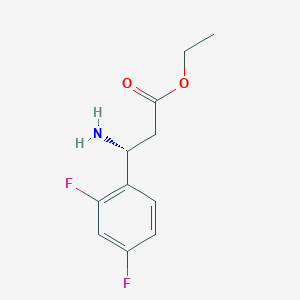
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729299.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)
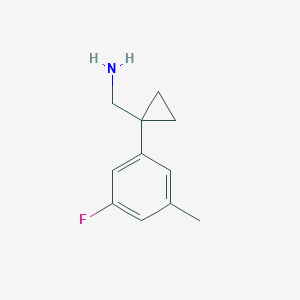
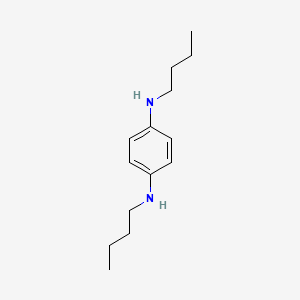
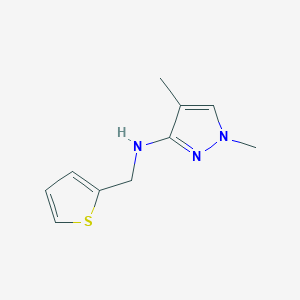
methanaminium](/img/structure/B11729335.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)
